Cas no 1495301-40-0 (3-cyclopentyl-2,2-dimethylpropanenitrile)

3-cyclopentyl-2,2-dimethylpropanenitrile 化学的及び物理的性質
名前と識別子
-
- Cyclopentanepropanenitrile, α,α-dimethyl-
- 3-Cyclopentyl-2,2-dimethylpropanenitrile
- 3-cyclopentyl-2,2-dimethylpropanenitrile
-
- インチ: 1S/C10H17N/c1-10(2,8-11)7-9-5-3-4-6-9/h9H,3-7H2,1-2H3
- InChIKey: NNDSSHMFRDCZGU-UHFFFAOYSA-N
- SMILES: C1(CC(C)(C)C#N)CCCC1
じっけんとくせい
- 密度みつど: 0.893±0.06 g/cm3(Predicted)
- Boiling Point: 243.6±9.0 °C(Predicted)
3-cyclopentyl-2,2-dimethylpropanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F8883-9506-1g |
3-cyclopentyl-2,2-dimethylpropanenitrile |
1495301-40-0 | 95%+ | 1g |
$539.0 | 2023-09-05 | |
TRC | C230291-100mg |
3-Cyclopentyl-2,2-dimethylpropanenitrile |
1495301-40-0 | 100mg |
$ 115.00 | 2022-04-01 | ||
Life Chemicals | F8883-9506-0.25g |
3-cyclopentyl-2,2-dimethylpropanenitrile |
1495301-40-0 | 95%+ | 0.25g |
$486.0 | 2023-09-05 | |
Enamine | EN300-1249290-0.1g |
3-cyclopentyl-2,2-dimethylpropanenitrile |
1495301-40-0 | 95.0% | 0.1g |
$490.0 | 2025-02-21 | |
Enamine | EN300-1249290-0.25g |
3-cyclopentyl-2,2-dimethylpropanenitrile |
1495301-40-0 | 95.0% | 0.25g |
$513.0 | 2025-02-21 | |
Enamine | EN300-1249290-2.5g |
3-cyclopentyl-2,2-dimethylpropanenitrile |
1495301-40-0 | 95.0% | 2.5g |
$1089.0 | 2025-02-21 | |
Enamine | EN300-1249290-5.0g |
3-cyclopentyl-2,2-dimethylpropanenitrile |
1495301-40-0 | 95.0% | 5.0g |
$1614.0 | 2025-02-21 | |
Enamine | EN300-1249290-0.05g |
3-cyclopentyl-2,2-dimethylpropanenitrile |
1495301-40-0 | 95.0% | 0.05g |
$468.0 | 2025-02-21 | |
Enamine | EN300-1249290-5000mg |
3-cyclopentyl-2,2-dimethylpropanenitrile |
1495301-40-0 | 5000mg |
$1614.0 | 2023-10-02 | ||
Enamine | EN300-1249290-1000mg |
3-cyclopentyl-2,2-dimethylpropanenitrile |
1495301-40-0 | 1000mg |
$557.0 | 2023-10-02 |
3-cyclopentyl-2,2-dimethylpropanenitrile 関連文献
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
3-cyclopentyl-2,2-dimethylpropanenitrileに関する追加情報
3-Cyclopentyl-2,2-Dimethylpropanenitrile: A Comprehensive Overview
The compound 3-cyclopentyl-2,2-dimethylpropanenitrile, identified by the CAS number 1495301-40-0, is a highly specialized organic chemical with unique structural and functional properties. This compound has garnered significant attention in various fields of chemistry, particularly in material science and pharmaceutical research. The molecule's structure features a cyclopentyl group attached to a nitrile functional group, which contributes to its distinctive reactivity and applications.
Recent studies have highlighted the potential of 3-cyclopentyl-2,2-dimethylpropanenitrile in the development of advanced materials. Researchers have explored its role as a precursor in the synthesis of high-performance polymers and composites. The compound's ability to undergo various polymerization reactions has been extensively documented, making it a valuable building block in material science. Its unique combination of rigidity and flexibility at the molecular level makes it suitable for applications requiring both strength and adaptability.
In the pharmaceutical industry, 3-cyclopentyl-2,2-dimethylpropanenitrile has shown promise as an intermediate in drug synthesis. Its nitrile group can be readily modified to introduce bioactive functionalities, enabling the creation of novel therapeutic agents. Recent findings suggest that derivatives of this compound may exhibit potent anti-inflammatory and antioxidant properties, opening new avenues for drug development.
The synthesis of 3-cyclopentyl-2,2-dimethylpropanenitrile involves a multi-step process that typically begins with the preparation of cyclopentane derivatives. Advanced techniques such as catalytic hydrogenation and Friedel-Crafts alkylation have been employed to achieve high yields and purity. The optimization of these synthetic pathways has been a focus of recent research, with studies emphasizing energy efficiency and environmental sustainability.
From an environmental perspective, the compound's biodegradability and ecological impact have been thoroughly investigated. Studies indicate that under specific conditions, 3-cyclopentyl-2,2-dimethylpropanenitrile can undergo microbial degradation, reducing its persistence in natural ecosystems. This finding is particularly relevant for industries seeking to adopt greener chemical practices.
In conclusion, 3-cyclopentyl-2,2-dimethylpropanenitrile stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in modern chemistry. As research continues to uncover new potentials for this compound, its role in advancing scientific and industrial frontiers is expected to grow significantly.
1495301-40-0 (3-cyclopentyl-2,2-dimethylpropanenitrile) Related Products
- 2097969-97-4(N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)
- 2171639-65-7(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid)
- 2137728-58-4(5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid)
- 49563-87-3(1,4-Diazabicyclo2.2.2octane Dihydrochloride)
- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)
- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)
- 1227563-61-2((2-Chloro-5-methoxypyridin-3-yl)methanol)
- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)
- 84035-89-2(N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride)
- 1261512-50-8(Methyl 2-(2,4,5-trichlorophenyl)isonicotinate)




